2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2416229-24-6
VCID: VC4258796
InChI: InChI=1S/C20H19NO3/c22-19(16-5-4-13-2-1-3-14(13)10-16)21-9-8-15-11-17(20(23)24)6-7-18(15)12-21/h4-7,10-11H,1-3,8-9,12H2,(H,23,24)
SMILES: C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)C(=O)O
Molecular Formula: C20H19NO3
Molecular Weight: 321.376

2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

CAS No.: 2416229-24-6

Cat. No.: VC4258796

Molecular Formula: C20H19NO3

Molecular Weight: 321.376

* For research use only. Not for human or veterinary use.

2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid - 2416229-24-6

Specification

CAS No. 2416229-24-6
Molecular Formula C20H19NO3
Molecular Weight 321.376
IUPAC Name 2-(2,3-dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Standard InChI InChI=1S/C20H19NO3/c22-19(16-5-4-13-2-1-3-14(13)10-16)21-9-8-15-11-17(20(23)24)6-7-18(15)12-21/h4-7,10-11H,1-3,8-9,12H2,(H,23,24)
Standard InChI Key DJYHFVMGOQEJME-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)C(=O)O

Introduction

2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a complex organic compound featuring a fused ring system, which contributes to its stability and potential biological activity. This compound is of interest due to its structural characteristics, including both carbonyl and carboxylic acid functionalities, which suggest possible sites for hydrogen bonding and interactions with biological targets.

Synthesis Strategies

The synthesis of 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid can be approached through several synthetic strategies. A common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times while improving yields. Specific parameters such as temperature and solvent choice (e.g., ethanol or dimethylformamide) will influence yields and purity.

Biological Activity and Potential Applications

While specific biological activity data for this compound are not detailed in the available sources, its structural features suggest potential applications in drug development. The presence of both carbonyl and carboxylic acid groups could facilitate interactions with biological targets, making it a candidate for further study in pharmacology. Quantitative structure–activity relationship (QSAR) studies could further elucidate how variations in structure affect biological activity.

Research Findings and Future Directions

Given the limited specific research findings available for this compound, future studies should focus on its synthesis optimization, biological activity assessment, and potential applications in pharmaceuticals or materials science. The use of advanced analytical techniques, such as NMR and mass spectrometry, would be essential for characterizing its structure and properties.

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